![molecular formula C21H24N2O3 B246931 1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine, commonly known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAP is a piperazine derivative that has been extensively studied for its ability to modulate the activity of various neurotransmitter systems in the brain.
作用機序
The exact mechanism of action of MPAP is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. MPAP has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By modulating the activity of this receptor, MPAP may be able to improve mood and reduce anxiety and stress levels. MPAP also modulates the activity of other neurotransmitter systems, including dopamine, norepinephrine, and glutamate, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
MPAP has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of neurotransmitter systems, as well as changes in gene expression and protein synthesis. MPAP has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults. These properties make MPAP a promising candidate for the development of novel treatments for neurological and psychiatric disorders.
実験室実験の利点と制限
MPAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying this receptor and its role in mood regulation. However, MPAP also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, MPAP has not been extensively studied in humans, and its safety and efficacy for use as a therapeutic agent are not yet fully understood.
将来の方向性
There are several future directions for research on MPAP. One area of interest is the development of novel treatments for depression, anxiety, and other mood disorders based on the modulation of the serotonin 5-HT1A receptor. Another area of interest is the study of the neuroprotective effects of MPAP and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the safety and efficacy of MPAP for use as a therapeutic agent in humans.
合成法
The synthesis of MPAP involves the reaction of 4-methylphenol with acetyl chloride to form 4-methylacetophenone. This intermediate is then reacted with piperazine to form the desired product, MPAP. The synthesis of MPAP is a relatively simple and straightforward process, making it a popular target for research and development.
科学的研究の応用
MPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that MPAP has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPAP has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and glutamate. These properties make MPAP a promising candidate for the development of novel treatments for depression, anxiety, and other mood disorders.
特性
製品名 |
1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O3/c1-17-7-9-19(10-8-17)26-16-21(25)23-13-11-22(12-14-23)20(24)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChIキー |
OJNBRHBFNFAMFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)


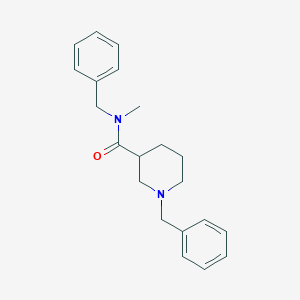

![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

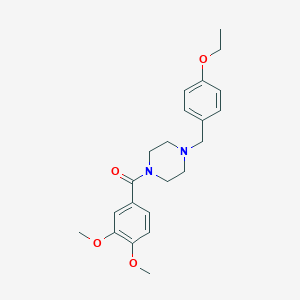
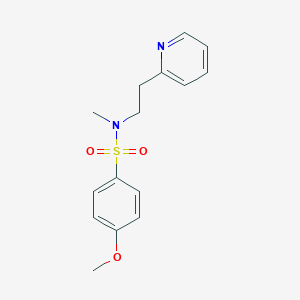
![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)
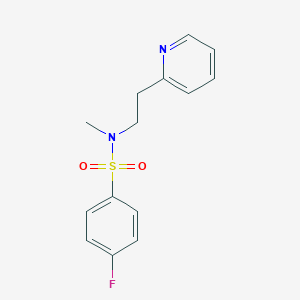
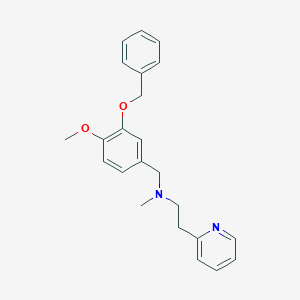
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
